

Unraveling "Antitumor Agent-160": A Multifaceted Identity in Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitumor agent-160*

Cat. No.: *B3025946*

[Get Quote](#)

The term "**Antitumor agent-160**" does not refer to a single, universally recognized compound. Instead, research and commercial listings reveal several distinct molecules designated with "160" that exhibit anticancer properties. This report synthesizes the publicly available information on these agents, highlighting the ambiguity in nomenclature and the current state of their target identification studies.

A significant challenge in providing a comprehensive guide is the fragmented nature of the available data. The name "**Antitumor agent-160**" is used for a phenalenone derivative, a natural product, and a targeted peptide, each with a different origin and mechanism of action. Further research and clarification are needed to build a complete picture of any single agent's therapeutic potential.

Antitumor agent-160 (Compound Ia): A Phenalenone Derivative

One entity identified is "**Antitumor agent-160** (compound Ia)," a derivative of the antifungal agent phenalenone.^{[1][2]} This compound is referenced in a patent application and is commercially available for research purposes.^[1]

Chemical Information:

Feature	Description
CAS Number	1262489-36-0[1]
Molecular Formula	C21H30O3 [2]
Molecular Weight	330.46 [1] [2]

| Origin | Synthetic derivative of Phenalenone[\[1\]](#) |

Detailed target identification studies and the precise mechanism of its antitumor activity are not extensively described in the available public literature. The patent "PHENALENONES AS ANTITUMORAL AGENTS" (WO/2011/009899) may contain further details, but a comprehensive understanding requires access to more in-depth research data.[\[1\]](#)

Anticancer agent 160 (Compound 6): A Natural Product

Another molecule is "Anticancer agent 160 (Compound 6)," a natural product derived from the plant *Parthenium hysterophorus*.[\[3\]](#) This compound has demonstrated cytotoxic effects against the HCT-116 human colon cancer cell line.[\[3\]](#)

Quantitative Data:

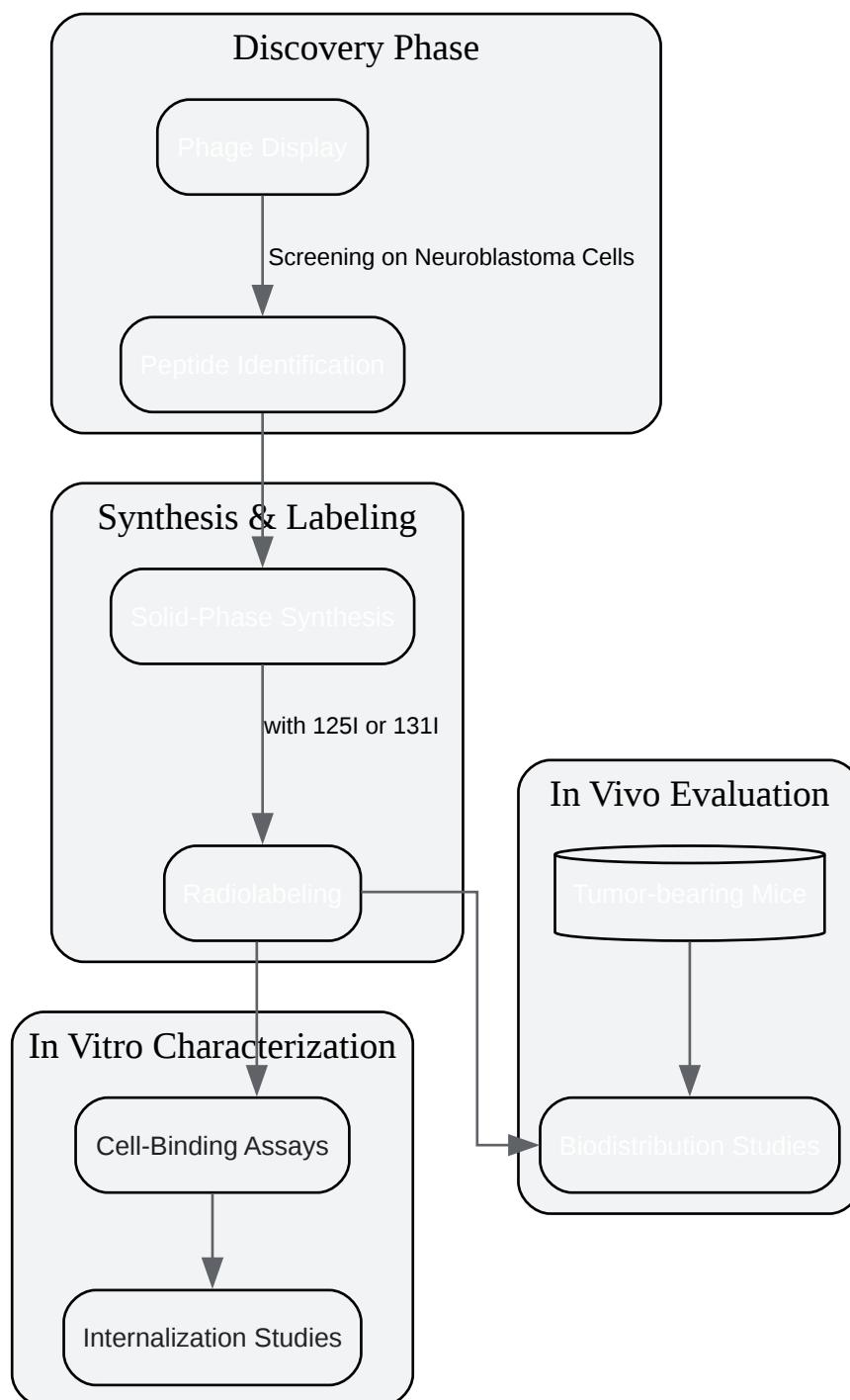
Parameter	Value	Cell Line
IC50	5.0 μ M [3]	HCT-116

| IC50 | 5.0 μ M[\[3\]](#) | HCT-116 |

The specific molecular target and the signaling pathways disrupted by this natural product have not been fully elucidated in the provided information. Its cytotoxic activity suggests an interference with essential cellular processes, but further investigation is required to pinpoint the exact mechanism.

p160 Peptide: A Neuroblastoma-Targeting Agent

A peptide designated as "p160" has been identified for its specific affinity towards neuroblastoma cells.[\[4\]](#) This peptide was discovered using phage display technology and has


been investigated for its potential as a vector for targeted drug delivery or for diagnostic and therapeutic applications in neuroblastoma.[4]

Experimental Data Summary:

Experiment	Observation	Implication
Cell-binding assays	High affinity and specificity to WAC 2 neuroblastoma cells.[4]	Potential for targeted therapy.
Internalization studies	50% of the bound peptide was internalized by the cells.[4]	Suitable for delivering intracellular payloads.
Biodistribution in mice	Higher accumulation in tumors compared to most organs.[4]	Favorable in vivo targeting properties.

| Fragment analysis | The sequence "EPAYQR" may be crucial for binding.[4] | Important for future peptide optimization. |

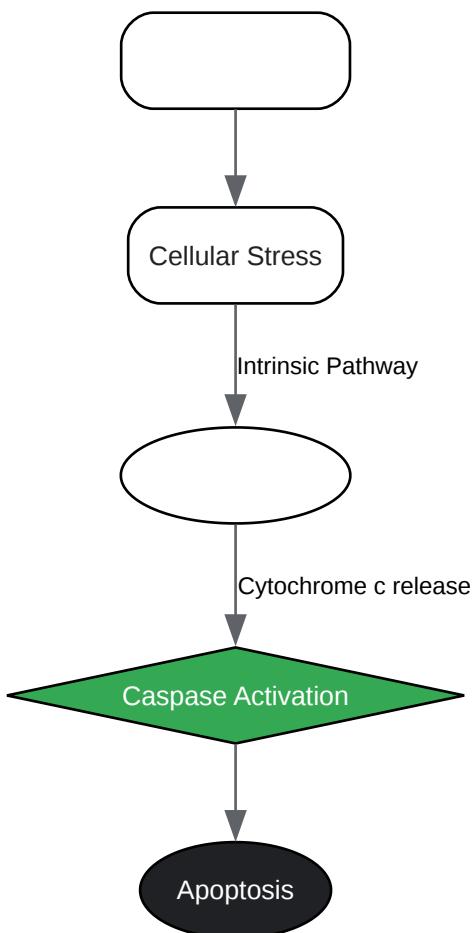
Experimental Workflow for p160 Identification and Characterization:

[Click to download full resolution via product page](#)

Workflow for p160 peptide discovery and evaluation.

CD160: A Protein Target in Triple-Negative Breast Cancer

It is also important to distinguish "**Antitumor agent-160**" from "CD160," a cell surface receptor that has been identified as a potential therapeutic target in triple-negative breast cancer (TNBC).^[5] In this context, CD160 is the target, not the agent. Studies have shown that a specific isoform, CD160-TM, is expressed on TNBC tumor cells, and antibodies targeting this protein can induce tumor cell apoptosis.^[5]


Methodologies for Target Identification

While specific protocols for "**Antitumor agent-160**" are not available, the following are standard methodologies used in drug target identification that would be applicable:

Affinity Chromatography-Mass Spectrometry:

- **Immobilization:** The antitumor agent is chemically linked to a solid support (e.g., agarose beads) to create an affinity matrix.
- **Cell Lysate Preparation:** Cancer cells are lysed to release proteins and other cellular components.
- **Affinity Pull-down:** The cell lysate is incubated with the affinity matrix. Proteins that bind to the antitumor agent are captured.
- **Washing:** Non-specifically bound proteins are washed away.
- **Elution:** The specifically bound proteins are eluted from the matrix.
- **Mass Spectrometry:** The eluted proteins are identified using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Experimental Workflow for Target Identification:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of CD160-TM as a tumor target on triple negative breast cancers: possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "Antitumor Agent-160": A Multifaceted Identity in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025946#antitumor-agent-160-target-identification-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com